molecular formula C22H20ClFN4O3 B4912239 2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(3-chloro-4-fluorophenyl)propanamide

2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(3-chloro-4-fluorophenyl)propanamide

Cat. No.: B4912239
M. Wt: 442.9 g/mol
InChI Key: KPLOMOQRRBKTEQ-UHFFFAOYSA-N
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Description

2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(3-chloro-4-fluorophenyl)propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a pyridazinone core, which is known for its biological activity, and is substituted with acetylamino, methyl, chloro, and fluorophenyl groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(3-chloro-4-fluorophenyl)propanamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Substitution Reactions:

    Amide Bond Formation: The final step involves the formation of the amide bond between the pyridazinone derivative and the 3-chloro-4-fluorophenylpropanoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the pyridazinone core, potentially leading to the formation of alcohols.

    Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation or nitration, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) for halogenation or nitric acid (HNO3) for nitration are commonly employed.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Pharmaceuticals: Potential use as a therapeutic agent for treating various diseases, including cancer and inflammatory conditions.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules with desired biological activities.

Mechanism of Action

The mechanism of action of 2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(3-chloro-4-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino and pyridazinone groups are likely involved in hydrogen bonding and hydrophobic interactions with the target, leading to inhibition or modulation of its activity. The exact pathways and molecular targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(4-methylphenyl)propanamide
  • **2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2-chlorophenyl)propanamide

Uniqueness

Compared to similar compounds, 2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(3-chloro-4-fluorophenyl)propanamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. These substituents can significantly influence the compound’s biological activity, solubility, and overall pharmacokinetic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-[3-(3-acetamido-4-methylphenyl)-6-oxopyridazin-1-yl]-N-(3-chloro-4-fluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN4O3/c1-12-4-5-15(10-20(12)25-14(3)29)19-8-9-21(30)28(27-19)13(2)22(31)26-16-6-7-18(24)17(23)11-16/h4-11,13H,1-3H3,(H,25,29)(H,26,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLOMOQRRBKTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC(=C(C=C3)F)Cl)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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